molecular formula C9H10INO2 B14856479 3-Hydroxy-4-iodo-N,N-dimethylbenzamide

3-Hydroxy-4-iodo-N,N-dimethylbenzamide

Cat. No.: B14856479
M. Wt: 291.09 g/mol
InChI Key: PORDLLSMDWVPBF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, featuring a hydroxyl group at the third position and an iodine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-hydroxy-N,N-dimethylbenzamide. The process can be summarized as follows:

    Starting Material: 3-Hydroxy-N,N-dimethylbenzamide.

    Iodination: The introduction of an iodine atom at the fourth position of the benzene ring. This can be achieved using iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) in an acidic medium.

    Reaction Conditions: The reaction is usually carried out in a solvent like acetic acid at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-N,N-dimethylbenzamide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 3-oxo-4-iodo-N,N-dimethylbenzamide.

    Reduction: Formation of 3-hydroxy-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-iodo-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the iodine atom can enhance its biological activity.

    Medicine: Investigated for its potential use in drug development. Its structure can be modified to create derivatives with improved pharmacological properties.

    Industry: Used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity to certain targets, making it more effective in its action.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    4-Iodo-N,N-dimethylbenzamide: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.

    3-Hydroxy-4-chloro-N,N-dimethylbenzamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

Uniqueness

3-Hydroxy-4-iodo-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl group and the iodine atom

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-hydroxy-4-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3

InChI Key

PORDLLSMDWVPBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)O

Origin of Product

United States

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